4-Methoxyphenyl nicotinate
Description
Properties
CAS No. |
3468-30-2 |
|---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
(4-methoxyphenyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C13H11NO3/c1-16-11-4-6-12(7-5-11)17-13(15)10-3-2-8-14-9-10/h2-9H,1H3 |
InChI Key |
YKRYFWGYMGFVCO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield nicotinic acid derivatives:
Acidic Hydrolysis
Reaction with concentrated HCl (6M) at reflux (110°C) for 4–6 hours produces 6-(4-methoxyphenyl)nicotinic acid and methanol.
Basic Hydrolysis
Using NaOH (2M) at 80°C for 2 hours yields the sodium salt of 6-(4-methoxyphenyl)nicotinic acid, which can be acidified to isolate the free acid.
| Condition | Reagents | Temperature | Time | Product |
|---|---|---|---|---|
| Acidic | HCl (6M) | 110°C | 4–6 hr | 6-(4-Methoxyphenyl)nicotinic acid |
| Basic | NaOH (2M) | 80°C | 2 hr | Sodium 6-(4-methoxyphenyl)nicotinate |
Nucleophilic Substitution at the Methoxy Group
The methoxy group on the phenyl ring participates in demethylation or halogenation reactions under strong acidic or oxidative conditions:
Demethylation
Treatment with HBr (48% w/w) at 120°C for 8 hours replaces the methoxy group with a hydroxyl group, forming 4-hydroxyphenyl nicotinate .
Halogenation
In the presence of HI or PCl₅, the methoxy group is substituted by iodine or chlorine, producing 4-iodophenyl or 4-chlorophenyl nicotinate derivatives .
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Demethylation | HBr (48%) | 120°C, 8 hr | 4-Hydroxyphenyl nicotinate |
| Iodination | HI, H₃PO₄ | 100°C, 12 hr | 4-Iodophenyl nicotinate |
| Chlorination | PCl₅, AlCl₃ | Reflux, 6 hr | 4-Chlorophenyl nicotinate |
Decarboxylation Reactions
Under thermal or radical-initiated conditions, the ester undergoes decarboxylation to form pyridine derivatives:
Thermal Decarboxylation
Heating at 150°C in the presence of H₂SO₄ eliminates CO₂, yielding 2-methyl-4-(4-methoxyphenyl)pyridine .
Radical-Mediated Decarboxylation
Using Barton ester intermediates (e.g., N-acyloxy-2-pyridinethione) under UV light generates alkyl radicals, which recombine with halogens to form halogenated products .
| Method | Conditions | Product |
|---|---|---|
| Thermal | H₂SO₄, 150°C, 3 hr | 2-Methyl-4-(4-methoxyphenyl)pyridine |
| Radical (Barton ester) | UV light, CCl₄, 25°C, 1 hr | 4-(4-Methoxyphenyl)-2-chloropyridine |
Esterification and Transesterification
The methyl ester group can undergo transesterification with higher alcohols (e.g., ethanol, benzyl alcohol) under acid catalysis:
Ethanolysis
Refluxing with ethanol and H₂SO₄ (5 mol%) for 6 hours produces ethyl 6-(4-methoxyphenyl)nicotinate.
| Alcohol | Catalyst | Conditions | Yield |
|---|---|---|---|
| Ethanol | H₂SO₄ | Reflux, 6 hr | 85% |
| Benzyl alcohol | Ti(OiPr)₄ | 100°C, 8 hr | 78% |
Comparative Reactivity with Analogues
4-Methoxyphenyl nicotinate exhibits distinct reactivity compared to structurally similar esters:
| Compound | Key Reaction | Rate Constant (k, s⁻¹) |
|---|---|---|
| Methyl nicotinate | Base hydrolysis | 1.2 × 10⁻³ |
| This compound | Acid hydrolysis | 3.8 × 10⁻⁴ |
| 4-Chlorophenyl nicotinate | Nucleophilic substitution | 5.6 × 10⁻⁵ |
The methoxy group’s electron-donating nature slows acid-catalyzed hydrolysis relative to methyl nicotinate but enhances radical stability in decarboxylation .
Comparison with Similar Compounds
Key Observations :
- The methoxy group in this compound likely reduces hydrolysis rates compared to methyl or butoxyethyl esters, as electron-donating groups stabilize the ester bond .
- Ethynyl-linked derivatives (e.g., from ) exhibit modified electronic properties due to conjugation, which may enhance binding in catalytic or supramolecular systems .
Urease Inhibition
A study on triazolothiadiazoles with 4-methoxyphenyl substituents (e.g., compound 5a ) demonstrated potent urease inhibition (IC₅₀ = 5.91 ± 0.13 μM), outperforming analogs with electron-withdrawing groups (e.g., 4-chlorophenyl, IC₅₀ = 8.37 ± 0.16 μM). This suggests that the methoxy group’s electron-donating nature enhances interactions with the enzyme’s active site .
| Compound (R₂ Group) | IC₅₀ (μM) | Relative Activity Trend |
|---|---|---|
| 4-Methoxyphenyl (5a ) | 5.91 ± 0.13 | Most potent |
| 4-Chlorophenyl (5b ) | 8.37 ± 0.16 | Moderate |
| 4-Methylphenyl (5d ) | 5.16 ± 0.14 | High potency |
Note: While 4-methylphenyl (5d) showed slightly higher potency than 4-methoxyphenyl (5a), the methoxy group’s balance of electronic and steric effects remains advantageous in drug design .
Hydrolysis in Human Serum Albumin (HSA)
Nicotinate esters exhibit variable hydrolysis rates in HSA, critical for prodrug activation:
- This compound (inferred): Predicted slower hydrolysis due to methoxy stabilization.
- Methyl nicotinate : Half-life >95 hours, indicating poor bioavailability as a prodrug.
- 2-Butoxyethyl nicotinate : Half-life <15 minutes, ideal for rapid drug release .
Preparation Methods
Reaction Mechanism and Standard Protocol
The most widely documented method for synthesizing 4-methoxyphenyl nicotinate involves the direct esterification of nicotinic acid with 4-methoxyphenol under acidic conditions. Sulfuric acid (H₂SO₄) serves as a catalyst, protonating the carbonyl oxygen of nicotinic acid to enhance electrophilicity. The nucleophilic 4-methoxyphenol then attacks the activated carbonyl, leading to ester bond formation and water elimination.
Typical Reaction Conditions
-
Molar Ratio : 1:1.2 (nicotinic acid to 4-methoxyphenol)
-
Catalyst : 5–10% w/w H₂SO₄
-
Solvent : Toluene or xylene (azeotropic removal of water)
-
Temperature : 110–130°C
-
Duration : 6–12 hours
Yield Optimization and Challenges
Yields typically range from 65% to 78%, limited by equilibrium dynamics and side reactions such as oxidative degradation of the methoxy group. To shift equilibrium toward ester formation, Dean-Stark traps are employed to remove water continuously. Elevated temperatures (>120°C) risk decarboxylation of nicotinic acid, necessitating precise thermal control.
Base-Catalyzed Transesterification
Adaptation from Menthyl Nicotinate Synthesis
A patent describing menthyl nicotinate synthesis via transesterification (WO2017211543A1) offers insights applicable to this compound. This method replaces direct esterification with a two-step process:
-
Transesterification : Reacting methyl nicotinate with 4-methoxyphenol in the presence of sodium methoxide (NaOMe).
-
Distillation : Purification under vacuum with activated carbon to remove byproducts.
Key Advantages
Reaction Parameters and Scalability
-
Catalyst : 0.1–5% w/w NaOMe
-
Molar Ratio : 1:1.5–1:2 (methyl nicotinate to 4-methoxyphenol)
-
Temperature : 70–120°C
The use of powdered activated carbon (PAC, 0.3–1.2% w/w) during distillation eliminates colored impurities and resinous byproducts, yielding >99.5% pure product.
Comparative Analysis of Synthetic Routes
Efficiency and Practical Considerations
The table below contrasts acid-catalyzed esterification with base-mediated transesterification:
Solvent and Energy Footprint
Transesterification reduces solvent consumption by eliminating aqueous workups, aligning with green chemistry principles. However, vacuum distillation demands specialized equipment, increasing initial capital costs.
Advanced Purification Techniques
Activated Carbon-Assisted Distillation
Incorporating PAC (500–2500 m²/g surface area) during vacuum distillation adsorbs terpenic residues and chromatic impurities, achieving pharmaceutical-grade purity. Optimal conditions include:
-
Temperature Gradient : 100°C (15 mbar) for solvent removal → 170°C (0.5–2.0 mbar) for product isolation.
-
PAC Concentration : 0.3–1.2% w/w of the crude mixture.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Methoxyphenyl nicotinate, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves esterification between nicotinic acid derivatives and 4-methoxyphenol under acidic or catalytic conditions. Reaction efficiency can be optimized by monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometric ratios. Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are critical for purity validation .
Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) is preferred for high sensitivity. Reverse-phase HPLC coupled with UV detection (λ = 260–280 nm) is also reliable, particularly when paired with metabolite extraction protocols involving solid-phase extraction (SPE) .
Q. How does this compound participate in nicotinate metabolism pathways?
- Methodological Answer : The compound may act as a prodrug, releasing nicotinate upon hydrolysis. Nicotinate is a precursor for NAD+ biosynthesis via the Preiss-Handler pathway. Researchers can track its metabolic fate using isotope-labeled analogs (e.g., ¹⁴C-labeled nicotinate) and enzyme activity assays for quinolinate phosphoribosyltransferase (QPRT) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported uptake mechanisms of this compound across biological barriers?
- Methodological Answer : Conflicting data on transporter involvement (e.g., H+-monocarboxylate transporters [MCTs] vs. passive diffusion) require comparative kinetic studies. Use competitive inhibition assays with known MCT substrates (e.g., lactate) and validate transporter expression via RT-PCR or Western blot in model systems (e.g., TR-iBRB2 cells). In vivo autoradiography can clarify tissue-specific uptake disparities .
Q. What experimental strategies are recommended to analyze the compound’s impact on NAD+-dependent biochemical pathways?
- Methodological Answer : Employ metabolomics workflows (e.g., untargeted LC-MS) to quantify NAD+ and related metabolites (e.g., NMN, NaMN). Pathway enrichment analysis using tools like MetaboAnalyst 5.0 can identify perturbed lipid or nucleotide pathways. Knockdown models (e.g., siRNA for QPRT) can validate mechanistic links .
Q. How do thermodynamic properties of this compound influence its stability in solvent systems?
- Methodological Answer : Conduct solvation thermodynamics studies using isothermal titration calorimetry (ITC) to measure enthalpy changes (ΔH) in aqueous-ethanol mixtures. Pair with infrared (IR) spectroscopy to detect structural changes in the compound under varying solvent conditions .
Q. What methodologies are suitable for investigating the compound’s role in semiconductor-based photodiodes?
- Methodological Answer : Synthesize metal-nicotinate complexes (e.g., Ni- or Zn-centered) and characterize optical properties via UV-Vis spectrometry (bandgap analysis) and thermogravimetric analysis (TGA) for thermal stability. Electrical characterization should include current-voltage (I-V) measurements under dark/light conditions to assess photoresponse and ideality factors .
Data Management and Reproducibility
Q. How can researchers ensure reproducibility in studies involving this compound?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Use electronic lab notebooks (e.g., Chemotion ELN) for raw data storage. Report synthetic protocols with detailed reaction parameters (e.g., temperature, catalyst loading) and validate analytical results against reference standards from authoritative databases (e.g., NIST Chemistry WebBook) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
